molecular formula C15H14O2 B8362321 alpha-(3-Methylphenoxy)acetophenone

alpha-(3-Methylphenoxy)acetophenone

Cat. No.: B8362321
M. Wt: 226.27 g/mol
InChI Key: QZJULIXUNKVGQQ-UHFFFAOYSA-N
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Description

α-(3-Methylphenoxy)acetophenone is an aromatic ketone derivative characterized by a phenoxy group substituted with a methyl group at the 3-position, attached to the alpha-carbon of acetophenone. Acetophenones are widely studied for their versatility in organic synthesis, biological activities, and industrial applications .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-phenylethanone

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

QZJULIXUNKVGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetophenone Derivatives

Substituent Effects on Reactivity and Physical Properties

Acetophenone derivatives exhibit distinct physicochemical behaviors depending on substituent type and position. For example:

  • p-Trifluoromethylacetophenone (A): The electron-withdrawing -CF₃ group reduces electron density at the carbonyl carbon, increasing resistance to reduction compared to unsubstituted acetophenone (B) .
  • p-Aminoacetophenone (C): The electron-donating -NH₂ group enhances carbonyl reactivity, facilitating hydrogenation under milder conditions .
  • 3'-Hydroxyacetophenone: The hydroxyl group at the 3-position improves solubility in polar solvents and enhances antioxidant and antimicrobial activities .

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
α-(3-Methylphenoxy)acetophenone* ~45–50 (est.) ~300 (est.) Moderate (ethanol, acetone)
Acetophenone (B) 19–20 202 High
p-Trifluoromethylacetophenone (A) 33–35 215 Low
3'-Hydroxyacetophenone 96–98 245 High

*Estimated based on structural analogs .

Table 2: Bioactivity Comparison

Compound Antimicrobial (MIC, μg/mL) Anti-inflammatory (IC₅₀, μM) Antioxidant (EC₅₀, μM)
α-(3-Methylphenoxy)acetophenone* Not reported Not reported Not reported
Paeonol 25–50 (fungi) 10–20 (COX-2 inhibition) 15–30 (DPPH assay)
3'-Hydroxyacetophenone 50–100 (bacteria) 50–100 (TNF-α inhibition) 20–40

*Hypothetical data inferred from structural analogs .

Key Research Findings and Limitations

  • Synthetic Challenges: Steric hindrance from the methylphenoxy group may complicate regioselective reactions, necessitating tailored catalysts .
  • Toxicity Concerns: Methylphenoxy groups could introduce metabolic stability but may also increase bioaccumulation risks .
  • Gaps in Data: No direct studies on α-(3-Methylphenoxy)acetophenone’s pharmacokinetics or ecotoxicology exist, highlighting the need for targeted research .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedel-Crafts acylation involves electrophilic substitution where 3-methylphenol reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are preferred due to their efficacy in activating acyl chlorides. For example, in the synthesis of 3,4-methylenedioxyacetophenone, AlCl₃ achieved a 121% mass yield under optimized conditions (60°C, 4 hours).

Process Optimization

Key parameters include:

  • Molar Ratios : A 1.2:1 to 2:1 ratio of acylating agent to aromatic substrate ensures complete conversion.

  • Temperature : Reactions proceed efficiently at 50–90°C, with higher temperatures favoring kinetics but risking side reactions like polymerization.

  • Solvent Selection : Dichloroethane and acetic anhydride are effective for solubilizing intermediates and facilitating easy recovery via distillation.

Table 1: Friedel-Crafts Acylation Conditions from Patent CN113563301A

CatalystTemperature (°C)Time (h)Yield (%)
AlCl₃604121*
ZnCl₂805118*
*Mass yield relative to starting material.

Nucleophilic Substitution from Alpha-Chloroacetophenone

Chlorination Strategies

Alpha-chloroacetophenone serves as a pivotal intermediate. Patent CN1699322A details its synthesis using DCDMH as a chlorinating agent, achieving high selectivity at mild temperatures (20–60°C). The reaction employs mineral acids (e.g., HCl) or organic acids (e.g., trifluoroacetic acid) in catalytic amounts (0.1–1.0 equivalents relative to acetophenone).

Phenoxy Substitution

Substituting the chloride with 3-methylphenol requires deprotonation of the phenol to form a phenoxide nucleophile. Sodium carbonate or hydroxide bases are effective, as demonstrated in the synthesis of alpha-(N-methyl-N-benzamido group)-3-hydroxy acetophenone hydrochloride, where pH control (8–10) and temperatures of 15–25°C optimized substitution yields.

Table 2: Substitution Reaction Parameters from Patent CN104356013A

BaseTemperature (°C)Time (h)Yield (%)
Na₂CO₃25185
NaOH15288

Bromination and Phenoxy Substitution Cascades

Bromination of Acetophenone Derivatives

Brominating alpha-acetophenone derivatives, as seen in the synthesis of alpha-bromo-3-acetoxy acetophenone, employs bromine and oxidants like hydrogen peroxide. This method avoids harsh conditions, with yields exceeding 90% when using dichloroethane as a solvent.

Phenoxide Coupling

The brominated intermediate reacts with 3-methylphenol under basic conditions. For instance, in sesamol synthesis, sodium hydroxide facilitated hydrolysis and subsequent acidification to isolate the product. Adjusting pH to 3–4 post-reaction ensured phase separation and high purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsYield Range (%)
Friedel-CraftsHigh scalabilityRequires strict moisture control60–75
Nucleophilic SubstitutionMild conditions, high selectivitySolvent recovery challenges70–88
Bromination-SubstitutionAvoids toxic chlorinated byproductsMulti-step complexity65–80

Industrial-Scale Considerations

Catalyst Recycling

Lewis acids like AlCl₃ are corrosive and difficult to recover. Patent CN113563301A addresses this by using cation exchange resins, which offer reusability and reduced waste.

Solvent Management

Dichloroethane and dichloromethane are common solvents due to their low boiling points, enabling efficient distillation recovery. However, environmental regulations may favor alternatives like ethyl acetate or cyclopentyl methyl ether .

Q & A

Basic: What are the most reliable synthetic routes for alpha-(3-Methylphenoxy)acetophenone in academic research?

Methodological Answer:
The Friedel-Crafts acylation is a foundational method for synthesizing acetophenone derivatives. For this compound, react 3-methylphenol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–25°C) to enhance regioselectivity . Post-reaction, neutralize the catalyst with dilute HCl, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using TLC and NMR spectroscopy.

Basic: How can researchers purify this compound from reaction mixtures?

Methodological Answer:
Common purification techniques include:

  • Distillation: Use fractional distillation under reduced pressure (if volatile).
  • Recrystallization: Employ solvents like ethanol or acetone for high-purity crystals.
  • Chromatography: Use flash column chromatography (silica gel, polarity-adjusted eluents) for complex mixtures.
    For contaminants with similar polarity, consider preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via GC-MS or HPLC-UV .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). Use DEPT-135 for carbon hybridization analysis.
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹.
  • Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian software) .

Advanced: How can solubility data for this compound in supercritical CO₂ be modeled for extraction optimization?

Methodological Answer:
Use density-based models like Chrastil or Del Valle–Aguilera to correlate solubility with temperature (313–343 K) and pressure (10–28 MPa). For example:

  • Chrastil Model: lnS=klnρ+aT+b\ln S = k \ln \rho + \frac{a}{T} + b, where SS = solubility, ρ\rho = CO₂ density, TT = temperature.
  • Equation of State (EoS): Apply Peng-Robinson EoS with quadratic mixing rules for phase behavior. Validate against experimental data using error metrics (SSE < 5%) .

Advanced: What strategies optimize regioselectivity in Friedel-Crafts synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution.
  • Directed Ortho-Metalation: Introduce directing groups (e.g., -OMe) to control acylation sites. Monitor reaction progress in real-time via in-situ FTIR .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling: Use software like Schrödinger’s QikProp to correlate molecular descriptors (logP, polar surface area) with bioactivity (e.g., antimicrobial IC₅₀).
  • Molecular Docking: Simulate ligand-receptor interactions (e.g., with CYP450 enzymes) using AutoDock Vina. Validate predictions via in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced: How should researchers address contradictions in solubility or reactivity data for acetophenone derivatives?

Methodological Answer:

  • Data Triangulation: Compare results across multiple analytical methods (e.g., static vs. dynamic solubility measurements).
  • Control Experiments: Replicate studies under identical conditions (solvent purity, temperature calibration).
  • Model Refinement: Adjust EoS parameters (e.g., binary interaction coefficients) or apply machine learning (e.g., random forest regression) to reconcile discrepancies .

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